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molecular formula C11H6ClF3N2O B8338067 4-(3-Chloro-phenyl)-6-trifluoromethyl-1h-pyrimidin-2-one

4-(3-Chloro-phenyl)-6-trifluoromethyl-1h-pyrimidin-2-one

Cat. No. B8338067
M. Wt: 274.62 g/mol
InChI Key: PHTQXAHZAQKPOE-UHFFFAOYSA-N
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Patent
US08183262B2

Procedure details

The title compound was prepared from 4-(3-chloro-phenyl)-6-trifluoromethyl-1H-pyrimidin-2-one (2.44 g, 8.88 mmol) and phosphoroxychloride (25 mL) according to the general procedure I. Obtained as a white solid (1.62 g, 62%). MS (EI) 292.0 [(M)+]; mp 89.5° C.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Yield
62%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[NH:11][C:10](=O)[N:9]=2)[CH:5]=[CH:6][CH:7]=1.O=P(Cl)(Cl)[Cl:21]>>[Cl:21][C:10]1[N:9]=[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[N:11]=1

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NC(NC(=C1)C(F)(F)F)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C1=CC(=CC=C1)Cl)C(F)(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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